Methyl 3-bromo-5-(chlorosulfonyl)benzoate

Description

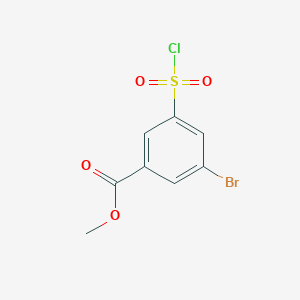

Methyl 3-bromo-5-(chlorosulfonyl)benzoate (CAS: 668261-21-0) is a substituted benzoate ester with the molecular formula C₈H₆BrClO₄S . Its structure features a methyl ester group at position 1, a bromine atom at position 3, and a chlorosulfonyl (-SO₂Cl) group at position 5 on the aromatic ring. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, particularly in the formation of sulfonamide derivatives via nucleophilic substitution reactions .

Key properties include:

- Reactivity: The chlorosulfonyl group is highly electrophilic, enabling reactions with amines or alcohols to form sulfonamides or sulfonate esters .

- Applications: Used in the synthesis of salicylic acid-derived sulfonamide inhibitors targeting WD repeat-containing proteins, as demonstrated in studies by and .

Properties

IUPAC Name |

methyl 3-bromo-5-chlorosulfonylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO4S/c1-14-8(11)5-2-6(9)4-7(3-5)15(10,12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEMVYQBMBVWACX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)Br)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

668261-21-0 | |

| Record name | methyl 3-bromo-5-(chlorosulfonyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-bromo-5-(chlorosulfonyl)benzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl benzoate followed by chlorosulfonation. The reaction conditions typically include the use of bromine and chlorosulfonic acid as reagents, with the reactions carried out under controlled temperatures to ensure the desired substitution on the aromatic ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and advanced purification techniques ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromo-5-(chlorosulfonyl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorosulfonyl groups can be substituted with other functional groups using appropriate reagents.

Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized products.

Common Reagents and Conditions:

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are often employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various esters or amides, while reduction reactions may produce alcohols or hydrocarbons .

Scientific Research Applications

Synthetic Applications

Methyl 3-bromo-5-(chlorosulfonyl)benzoate serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for multiple reaction pathways:

- Substitution Reactions : The bromine and chlorosulfonyl groups can be substituted with other nucleophiles, enabling the formation of diverse derivatives.

- Reduction Reactions : The compound can be reduced to yield different derivatives, expanding its utility in synthetic chemistry.

- Oxidation Reactions : Under oxidative conditions, further functionalization of the aromatic ring can occur.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. For instance, certain derivatives have demonstrated effectiveness against pathogenic bacteria and fungi, suggesting applications in developing new antimicrobial agents.

Table 1: Antimicrobial Activity of Derivatives

| Compound Name | MIC (mg/L) against MSSA | MIC (mg/L) against MRSA |

|---|---|---|

| This compound | 0.39 | 0.78 |

| Methyl 2-chloro-5-(chlorosulfonyl)benzoate | 0.78 | 1.56 |

| Methyl 2-bromo-4-(chlorosulfonyl)benzoate | 0.50 | 1.00 |

This data illustrates the minimum inhibitory concentrations (MICs) of various derivatives against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant Staphylococcus aureus (MRSA), showcasing the compound's potential as an antimicrobial agent.

Enzyme Inhibition

This compound has also been investigated for its role as an inhibitor of carbonic anhydrase IX (CA IX), an enzyme implicated in cancer progression. Research indicates that compounds with similar structures can effectively inhibit CA IX.

Table 2: Binding Affinity to Carbonic Anhydrase Isozymes

| Compound Name | Binding Affinity (kJ/mol) |

|---|---|

| This compound | -12.6 |

| Methyl 2-chloro-5-(sulfamoyl)benzoate | -11.4 |

| Methyl 2-bromo-4-(sulfamoyl)benzoate | -10.0 |

This data indicates varying binding affinities among different derivatives, which can inform future drug development strategies targeting CA IX.

Industrial Applications

In addition to its research applications, this compound is utilized in producing dyes, pigments, and other specialty chemicals. Its unique chemical structure allows it to serve as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-bromo-5-(chlorosulfonyl)benzoate involves its reactivity with various nucleophiles and electrophiles. The bromine and chlorosulfonyl groups are key sites for chemical reactions, allowing the compound to participate in a wide range of synthetic transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Ethyl 3-Bromo-5-(Chlorosulfonyl)Benzoate

- Molecular Formula : C₁₀H₁₀BrClO₄S .

- Structural Differences : The ethyl ester group replaces the methyl ester, altering lipophilicity and solubility. Ethyl esters generally exhibit higher hydrophobicity compared to methyl esters, which may influence pharmacokinetic properties in drug candidates.

- Applications : Similar reactivity to the methyl analog but may be preferred in reactions requiring slower hydrolysis rates due to steric hindrance from the ethyl group .

Ethyl 3-Bromo-5-(Chlorosulfonyl)-2-Methylbenzoate

Methyl 3-Bromo-4-Chloro-5-Fluorobenzoate

- Molecular Formula : C₈H₅BrClF O₂ .

- Structural Differences : Replaces the chlorosulfonyl group with chloro and fluoro substituents. The absence of the sulfonyl moiety eliminates sulfonamide-forming reactivity, but the halogen trifecta (Br, Cl, F) enhances electron-withdrawing effects.

- Applications : Likely used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the presence of bromine and fluorine .

Methyl 3-Bromo-2-Chloro-5-(Trifluoromethoxy)Benzoate

- Molecular Formula : C₉H₅BrClF₃O₃ .

- Structural Differences : Features a trifluoromethoxy (-OCF₃) group at position 5 instead of chlorosulfonyl. The trifluoromethoxy group is a strong electron-withdrawing substituent, significantly altering the ring’s electronic landscape compared to the sulfonyl group.

- Applications : Valued in medicinal chemistry for enhancing metabolic stability and membrane permeability .

Data Table: Key Structural and Functional Comparisons

Electronic and Steric Effects

- Electron-Withdrawing Groups : The chlorosulfonyl group (-SO₂Cl) significantly activates the aromatic ring toward electrophilic substitution, whereas trifluoromethoxy (-OCF₃) provides milder activation .

- Steric Effects : Ethyl and methyl esters differ in reaction kinetics; bulkier esters (e.g., ethyl) slow hydrolysis, favoring controlled synthesis of sensitive intermediates .

Biological Activity

Methyl 3-bromo-5-(chlorosulfonyl)benzoate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₈H₆BrClO₃S

- Molar Mass : Approximately 313.55 g/mol

The compound features a benzene ring with a bromine atom at the 3-position and a chlorosulfonyl group at the 5-position. These substituents significantly influence its reactivity and potential biological applications.

The biological activity of this compound primarily stems from its ability to interact with various enzymes and proteins through covalent bonding. The bromine and chlorosulfonyl groups can form bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of activity. This mechanism is crucial for its role as a biochemical probe in research settings.

Biological Targets and Activities

This compound has been investigated for its interactions with several biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in disease processes, which is critical for understanding its therapeutic applications.

- Antimicrobial Activity : Some studies have indicated that derivatives of this compound may possess antimicrobial properties, making them candidates for further exploration in drug development.

Case Studies and Research Findings

- Inhibition Studies : Research has demonstrated that this compound can inhibit certain enzyme activities at varying concentrations. For example, high concentrations (50 μM) resulted in approximately 50% inhibition of specific targets in biochemical assays, indicating its potency as an inhibitor .

- Structure-Activity Relationship (SAR) : SAR studies have highlighted the importance of the bromine and chlorosulfonyl groups in determining the biological activity of related compounds. Variations in these substituents can lead to significant differences in enzyme affinity and inhibition profiles .

- Comparative Analysis : A comparative analysis with structurally similar compounds revealed that this compound exhibits unique reactivity patterns due to the specific positioning of its functional groups. This uniqueness positions it as a valuable compound for targeted research in medicinal chemistry.

Data Table: Comparison of Structural Features

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Bromine at 3-position, chlorosulfonyl at 5-position | Distinct reactivity profile compared to analogs |

| Methyl 2-bromo-5-(chlorosulfonyl)benzoate | Bromine at 2-position | Different positioning may affect biological activity |

| Methyl 2-chloro-5-(chlorosulfonyl)benzoate | Chlorine instead of bromine | Altered reactivity due to halogen substitution |

| Methyl 2-bromo-4-(chlorosulfonyl)benzoate | Different position of chlorosulfonyl group | Potential variation in biological activity |

Q & A

Q. What are the key steps in synthesizing methyl 3-bromo-5-(chlorosulfonyl)benzoate, and how can reaction conditions be optimized for high yields?

- Methodological Answer : The synthesis typically involves sulfonation of a brominated benzoic acid derivative using chlorosulfonic acid, followed by esterification with methanol. Critical parameters include:

- Temperature : Maintain sulfonation at 60–80°C to avoid side reactions (e.g., over-sulfonation) .

- Solvent Selection : Use aprotic solvents like dichloromethane for esterification to minimize hydrolysis .

- Catalyst : Lewis acids (e.g., AlCl₃) may enhance sulfonation efficiency .

Optimization via Design of Experiments (DOE) is recommended, varying temperature, solvent polarity, and stoichiometry. Monitor yields via HPLC or GC-MS .

Q. How should researchers purify this compound, and what analytical techniques validate purity?

- Methodological Answer :

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials .

- Characterization :

- NMR : ¹H/¹³C NMR to confirm ester and sulfonyl group positions (e.g., sulfonyl chloride protons at δ 3.5–4.0 ppm) .

- FT-IR : Peaks at 1770 cm⁻¹ (ester C=O) and 1370 cm⁻¹ (S=O stretching) .

- Elemental Analysis : Verify Br and Cl content via combustion analysis .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and fume hood use due to corrosive chlorosulfonyl group .

- Storage : Inert atmosphere (argon) at 4°C to prevent moisture absorption and decomposition .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How does the chlorosulfonyl group influence nucleophilic substitution kinetics, and how can competing side reactions be mitigated?

- Methodological Answer : The chlorosulfonyl group acts as a strong electron-withdrawing group, accelerating SNAr (nucleophilic aromatic substitution) at the para position.

- Kinetic Analysis : Conduct pseudo-first-order experiments with amines/thiols. Monitor reaction progress via UV-Vis spectroscopy (λ = 270 nm for sulfonamide formation) .

- Side Reactions : Hydrolysis to sulfonic acid can occur; use anhydrous conditions and molecular sieves to suppress water .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict regioselectivity and transition states .

Q. What strategies resolve contradictions in reported reaction yields for sulfonation of brominated benzoates?

- Methodological Answer : Discrepancies may arise from:

- Impurity in Starting Materials : Validate purity of brominated precursors via LC-MS .

- Reaction Quenching : Rapid quenching (e.g., ice-water vs. gradual cooling) affects byproduct formation .

- Systematic Replication : Reproduce conditions from conflicting studies while controlling variables (e.g., stirring rate, reagent grade) .

Q. How can this compound serve as a precursor for bioactive sulfonamide derivatives?

- Methodological Answer :

- Sulfonamide Synthesis : React with primary amines (e.g., aniline) in THF at 0°C to room temperature. Monitor conversion via TLC (Rf shift from 0.7 to 0.3) .

- Biological Screening : Test derivatives for enzyme inhibition (e.g., carbonic anhydrase) using fluorometric assays .

- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., methyl, fluoro) at the benzene ring to modulate lipophilicity and binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.